Methyl furo[3,2-b]pyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 |
InChI Key |
KXRVZARIVAUANT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Furo 3,2 B Pyridine 2 Carboxylate and Its Derivatives
Direct Synthetic Routes to the Furo[3,2-b]pyridine (B1253681) Core
The direct formation of the furo[3,2-b]pyridine skeleton is most efficiently achieved through intramolecular cyclization, where a pre-functionalized pyridine (B92270) precursor undergoes ring closure.
Intramolecular strategies are paramount in constructing the furo[3,2-b]pyridine system, offering high efficiency and regioselectivity. These methods involve a variety of activating conditions, from transition metal catalysis to thermal induction.
Palladium catalysis is a powerful tool for forging the C-O and C-C bonds necessary for the furo[3,2-b]pyridine core. One prominent method involves the intramolecular C-H arylation of pyridine derivatives. For instance, the cyclization of 2-quinolinecarboxyamides bearing an N-aryl group with a bromine atom can be catalyzed by palladium acetate. The yield of this reaction is significantly improved from 42% to 94% with the addition of triphenylphosphine (B44618) (PPh₃) as a ligand. beilstein-journals.org Similar strategies have been successfully applied to amides derived from picoline and pyridinedicarboxylic acid, yielding the cyclized products in the range of 70-87%. beilstein-journals.org
Another effective palladium-catalyzed approach is the oxidative cyclization of 3-phenoxypyridine (B1582220) 1-oxides. This method utilizes a palladium catalyst to facilitate a dual C-H activation, leading to the formation of benzofuro[3,2-b]pyridine 1-oxides with high regioselectivity. acs.org These intermediates can then be easily deoxygenated to furnish the corresponding benzofuro[3,2-b]pyridines in excellent yields. acs.org Furthermore, a one-pot synthesis combining a Sonogashira coupling with a Wacker-type heteroannulation, catalyzed by palladium, has been reported for the synthesis of furopyridines. nih.gov A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has also been achieved through the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, using a Pd/C-CuI-PPh₃ system under ultrasound irradiation. nih.gov
Table 1: Palladium-Catalyzed Cyclization Reactions
| Starting Material | Catalyst/Ligand | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N-Aryl-2-quinolinecarboxyamide | Pd(OAc)₂ / PPh₃ | Fused Heterocycle | 94% | beilstein-journals.org |
| Amides from 6-methylpicoline | Pd(OAc)₂ / CyJohnPhos | Fused Heterocycle | 77% | beilstein-journals.org |
| Amides from picoline | Pd(OAc)₂ / PCy₃ | Fused Heterocycle | 70% | beilstein-journals.org |
| 3-Phenoxypyridine 1-oxide | Palladium catalyst | Benzofuro[3,2-b]pyridine 1-oxide | High | acs.org |
| 3-Chloro-2-hydroxypyridine | 10% Pd/C-CuI-PPh₃ | 2-Substituted furo[3,2-b]pyridine | Good | nih.gov |
Copper catalysis offers an alternative and efficient pathway for the oxidative cyclization to form the furo[3,2-b]pyridine scaffold. This method has been highlighted in the assembly of a diverse set of furo[3,2-b]pyridine derivatives that were subsequently identified as potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov The key step involves a copper-mediated oxidative cyclization to construct the core heterocyclic system. nih.gov While specific details on the reaction mechanism for the furo[3,2-b]pyridine synthesis are part of broader studies, analogous copper-catalyzed aerobic dehydrogenative cyclizations are well-documented for creating similar fused nitrogen heterocycles like imidazo[1,2-a]pyridines from pyridine and ketone oxime esters. nih.gov This suggests a general strategy where copper promotes the formation of new C-N or C-O bonds under oxidative conditions.
Table 2: Copper-Mediated Cyclization
| Precursor Type | Catalyst System | Product | Application | Reference |
|---|---|---|---|---|
| Functionalized Pyridine | Copper-mediated | 3,5-Disubstituted furo[3,2-b]pyridines | Kinase Inhibitors | nih.gov |
| Pyridine / Ketone Oxime Ester | Copper-catalyzed aerobic | Imidazo[1,2-a]pyridines | Heterocycle Synthesis | nih.gov |
Moving away from transition metals, methods utilizing pyridine N-oxides have been developed for the synthesis of the related furo[2,3-b]pyridine (B1315467) isomers. nih.govresearchgate.net These reactions proceed via an intramolecular nucleophilic addition and subsequent rearomatization. The strategy involves simple operations and readily available starting materials. researchgate.net For example, C3-substituted pyridine N-oxides can undergo cyclization to form 2,3-substituted furo[2,3-b]pyridines in yields ranging from 50-91% under mild, metal-free conditions. researchgate.net This approach highlights the utility of the N-oxide functionality in activating the pyridine ring for nucleophilic attack, providing a powerful, metal-free alternative for constructing the furopyridine skeleton.
Table 3: Transition-Metal-Free Cyclization of Pyridine N-oxides
| Starting Material | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C3-substituted Pyridine N-oxide | Intramolecular Nucleophilic Addition | 2,3-Substituted furo[2,3-b]pyridines | 50-91% | researchgate.net |
The synthesis of the furo[3,2-b]pyridine core can also be accomplished through a sequence involving hydrolysis. In one route, the synthesis of unsubstituted furo[2,3-b]pyridine was achieved starting from ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, which underwent successive deamination, hydrolysis, and decarboxylation. capes.gov.br Another approach started with 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid and involved decarboxylation, reduction, and deamination. capes.gov.br
In a more complex, multi-step library synthesis, the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions was used to form 3,4-disubstituted pyridin-2(1H)-ones. beilstein-journals.org A key step in a related synthetic plan involved the deprotection of a 2-methoxypyridine (B126380) via hydrolysis at elevated temperatures to access the pyridin-2(1H)-one motif. beilstein-journals.org Similarly, the construction of a furo[2,3-b]pyridine involved hydrolysis and decarboxylation steps, where conditions like using aqueous potassium hydroxide (B78521) in ethanol (B145695) at reflux were explored. nih.gov
Table 4: Synthesis via Hydrolysis
| Precursor | Key Step | Product | Reference |
|---|---|---|---|
| Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate | Deamination, Hydrolysis, Decarboxylation | Furo[2,3-b]pyridine | capes.gov.br |
| 2-Methoxypyridine derivative | Hydrolysis at elevated temperature | Pyridin-2(1H)-one | beilstein-journals.org |
| Furo[2,3-b]pyridine ester | Saponification and Decarboxylation | Furo[2,3-b]pyridine | nih.gov |
Thermal cyclization of acyl azides provides another pathway to fused heterocyclic systems. While direct examples leading to methyl furo[3,2-b]pyridine-2-carboxylate are not prominent, the principle is demonstrated in related syntheses. For example, the thermolysis of 4-azidopyridines with reactive ortho-acyl substituents, such as 3-acetyl-4-azido-2-pyridones, results in electrocyclization and elimination of nitrogen to form isoxazolo[4,3-c]pyridines. researchgate.net
In a different application, acyl azides are used to generate isocyanates in situ upon heating. These isocyanates can then participate in multicomponent reactions, such as aza-Wittig/Diels-Alder sequences, to produce polysubstituted pyridines. nih.gov The thermolysis of methyl 2-azido-3-(3-furyl)propenoate is a more direct precedent, leading to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, demonstrating the formation of a furan (B31954) ring fused to a nitrogen-containing heterocycle via azide (B81097) thermolysis. mdpi.com
Table 5: Thermic Cyclization of Azides
| Starting Material | Reaction Type | Product System | Reference |
|---|---|---|---|
| 3-Acetyl-4-azido-2-pyridone | Thermolysis / Electrocyclization | Isoxazolo[4,3-c]pyridine | researchgate.net |
| Acyl azide | Thermolysis / Aza-Wittig | Polysubstituted pyridine | nih.gov |
| Methyl 2-azido-3-(3-furyl)propenoate | Thermolysis | Furo[2,3-b]pyrrole | mdpi.com |
Cross-Coupling and Heteroannulation Sequences
Palladium-catalyzed reactions are central to modern organic synthesis and have been extensively applied to the formation of the furo[3,2-b]pyridine core. doaj.org These methods often involve a cross-coupling reaction to form a key C-C bond, followed by an intramolecular heteroannulation (ring-closure) to complete the heterocyclic system.
Sonogashira Coupling/Heteroannulation Strategies
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating the acetylenic precursors required for furo[3,2-b]pyridine synthesis. wikipedia.orglibretexts.org A highly convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed that combines a Sonogashira coupling with a subsequent C-O bond-forming heteroannulation. nih.govresearchgate.net This method utilizes the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes. The reaction is performed under ultrasound irradiation in the presence of an inexpensive and stable 10% Pd/C catalyst, along with CuI, PPh3, and Et3N in ethanol. nih.govresearchgate.net This sequential process avoids the isolation of the intermediate acetylenic pyridine, making it an efficient and direct route to the target compounds. researchgate.net
Another approach involves the Sonogashira coupling of o-iodoanisole derivatives with terminal alkynes, followed by an electrophilic cyclization. nih.gov Although demonstrated for benzofurans, this strategy is applicable to the synthesis of the analogous furopyridines. The initial palladium/copper-catalyzed coupling forms a 2-(1-alkynyl)anisole intermediate, which then undergoes cyclization upon treatment with an electrophile like iodine. In the case of a pyridine analogue, such as an o-methoxyalkynylpyridine, treatment with iodine under standard conditions can yield the desired furopyridine. nih.gov
Table 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines via One-Pot Sonogashira Coupling/Heteroannulation
| Starting Alkyne | Catalyst System | Conditions | Product | Yield | Reference |
| Phenylacetylene | 10% Pd/C-CuI-PPh3-Et3N | EtOH, Ultrasound | 2-Phenylfuro[3,2-b]pyridine | Good | nih.gov, researchgate.net |
| 1-Hexyne | 10% Pd/C-CuI-PPh3-Et3N | EtOH, Ultrasound | 2-Butylfuro[3,2-b]pyridine | Good | nih.gov, researchgate.net |
| Propargyl alcohol | 10% Pd/C-CuI-PPh3-Et3N | EtOH, Ultrasound | Furo[3,2-b]pyridin-2-ylmethanol | Good | nih.gov, researchgate.net |
Palladium-Catalyzed Cross-Coupling with Furan and Pyrrole (B145914) Derivatives
The direct palladium-catalyzed arylation of heterocycles like furans and pyrroles with aryl chlorides is a known method for forming aryl-heteroaryl bonds. nih.gov This type of C-H activation/cross-coupling reaction can be adapted for the synthesis of the furo[3,2-b]pyridine skeleton. The strategy would involve coupling a suitably functionalized furan derivative with a pyridine derivative. For example, a palladium-catalyzed Suzuki cross-coupling reaction between 4-tosyl-2(5H)-furanone and a pyridylboronic acid could be envisioned. ysu.am Such reactions are typically performed in the presence of a palladium catalyst and a base, providing a direct method to link the two heterocyclic rings, which could then be further modified to obtain the final furo[3,2-b]pyridine structure. mdpi.com The feasibility of such couplings makes this a promising, though less direct, route for library synthesis. ysu.am
Pd(II)-Catalyzed Cross-Coupling of 1-Alkynes with ortho-Iodoacetoxypyridines
Palladium(II) catalysts can facilitate the cross-coupling of terminal alkynes with aryl halides. nih.gov A synthetic strategy for furo[3,2-b]pyridines can be designed using an intramolecular cyclization following a Pd(II)-catalyzed coupling of a 1-alkyne with an ortho-iodoacetoxypyridine. The proposed mechanism would begin with the formation of a palladium-acetylide species. This complex would then undergo coupling with the ortho-iodoacetoxypyridine. The resulting alkynylpyridine intermediate, bearing an acetoxy group ortho to the alkyne, would be perfectly positioned for a subsequent intramolecular cyclization. The cyclization step would involve the nucleophilic attack of the oxygen from the hydrolyzed acetoxy group (or direct attack) onto the alkyne, a process often facilitated by the palladium catalyst, to form the furan ring and furnish the furo[3,2-b]pyridine system. This sequence is analogous to methods used for synthesizing 2,3-disubstituted benzo[b]furans from o-iodoanisoles and terminal alkynes. nih.gov
Cycloaddition Reactions
Cycloaddition reactions provide a powerful and atom-economical method for the construction of cyclic systems. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.
Metal-Free [4+2] Cycloaddition of Aza-o-Quinone Methides and Furans
A notable method for constructing the core of furo[3,2-b]quinoline, a closely related analogue of furo[3,2-b]pyridine, is through a metal-free [4+2] cycloaddition (Diels-Alder reaction). figshare.comacs.org This reaction occurs between aza-ortho-quinone methides (aza-o-QMs), which act as the diene, and furans, which serve as the dienophile. figshare.com The aza-o-QMs are typically generated in situ from stable precursors like N-(o-chloromethyl)aryl amides. researchgate.net
The reaction tolerates a wide variety of substituents on both the aza-o-QM and the furan, affording dihydro- or tetrahydrofuroquinolines in good to excellent yields. figshare.comresearchgate.net Mechanistic studies indicate that the reaction proceeds via a concerted [4+2] cycloaddition pathway, which accounts for the high regio- and diastereoselectivity observed. figshare.comacs.org A key feature of this method is the dearomatization of the furan ring during the cycloaddition. acs.org The resulting cycloadducts can then be aromatized in a subsequent step if desired. This approach is characterized by its mild reaction conditions, scalability, and the diversity of furoquinoline structures it can produce. figshare.com
Table 2: Metal-Free [4+2] Cycloaddition for Furo[3,2-b]quinoline Synthesis
| Aza-o-Quinone Methide Precursor | Furan Derivative | Product Type | Yield | Key Features | Reference |
| N-(o-chloromethyl)aryl amide | Furan | Dihydrofuroquinoline | Good to Excellent | High regioselectivity, dearomatization of furan | figshare.com, acs.org |
| N-(o-chloromethyl)aryl sulfonamide | 2-Methylfuran | Tetrahydroquinoline | Moderate to Good | Tolerates substituted furans | researchgate.net |
| In situ generated from 2-vinylanilines | Furan | Tetrahydroquinoline | Good | Photocatalytic generation of aza-o-QM | researchgate.net |
Thermolysis-Based Synthesis
Thermolysis represents a key strategy for the synthesis of fused heterocyclic systems through intramolecular cyclization of suitable precursors at elevated temperatures. In a process analogous to the synthesis of the related furo[2,3-b]pyrrole core, thermolysis of an azide precursor can be employed. For instance, the synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is achieved through the thermal decomposition of methyl 2-azido-3-(3-furyl)propenoate. mdpi.com This reaction proceeds by heating the azide in a high-boiling solvent such as toluene, which leads to the expulsion of dinitrogen gas and subsequent intramolecular cyclization to form the fused heterocyclic ring system. mdpi.com This method highlights a potential pathway for constructing the furo[3,2-b]pyridine skeleton from a correspondingly substituted pyridine-based azide precursor.
| Reaction Type | Precursor | Conditions | Product | Ref. |
| Thermolysis | Methyl 2-azido-3-(3-furyl)propenoate | Toluene, reflux | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
Synthetic Strategies for Furo[3,2-b]pyridine Derivatives
The synthesis of the broader family of furo[3,2-b]pyridine derivatives leverages several classical and powerful named reactions to build the fused ring system or its essential precursors.
Friedlander Condensation for Fused Systems
The Friedländer synthesis is a versatile and straightforward method for constructing quinoline (B57606) and related fused pyridine systems. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, under either acidic or basic catalysis. wikipedia.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of complex, multi-fused systems containing the furopyridine core. For example, the Friedländer reaction of a precursor like 2-acetyl-3-amino-difurochromene with active methylene (B1212753) ketones has been used to produce hetero-annulated furochromenofuropyridines. researchgate.net This demonstrates the power of this condensation to create highly functionalized furo[3,2-b]pyridine derivatives from appropriately substituted amino-furan precursors.
Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org
Aldol (B89426) Condensation First : The reaction begins with an aldol addition between the 2-amino substituted carbonyl compound and the active methylene compound. Subsequent dehydration forms an unsaturated carbonyl intermediate, which then undergoes imine formation and a final dehydration step to yield the quinoline ring. wikipedia.org
Schiff Base First : Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl of the other reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final aromatic ring. wikipedia.org
| Reaction | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Friedländer Synthesis | 2-aminobenzaldehyde, Ketone | Acid or Base | Quinolines | wikipedia.orgnih.gov |
| Friedländer Annulation | 2-acetyl-3-amino-difurochromene, Active Methylene Ketones | Not specified | Hetero-annulated furochromenofuropyridines | researchgate.net |
Thorpe-Ziegler Reactions for Precursors
The Thorpe-Ziegler reaction is an intramolecular variant of the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org Specifically, the Thorpe-Ziegler method utilizes a dinitrile as the reactant, which upon treatment with a base undergoes intramolecular cyclization to yield a cyclic β-iminonitrile. wikipedia.orgchem-station.com Subsequent acidic hydrolysis of this intermediate produces a cyclic ketone. chem-station.com This reaction is particularly effective for creating five- to eight-membered rings and larger rings with more than thirteen members. chem-station.com While not a direct method for the furo[3,2-b]pyridine system itself, it is a crucial strategy for synthesizing cyclic precursors that can be further elaborated. For instance, a suitably substituted dinitrile attached to a pyridine or furan core could be cyclized via the Thorpe-Ziegler reaction to form a key carbocyclic or heterocyclic ring, which is then converted into the final fused system.
Synthesis from Oximes
Oximes serve as versatile intermediates in the synthesis of heterocyclic compounds. They can be precursors to nitrile oxides, which are highly reactive species capable of undergoing cycloaddition reactions. A notable example is the synthesis of di(2-pyridyl)furoxan, a 1,2,5-oxadiazole-2-oxide derivative, which is formed from pyridine-2-chloroxime. mdpi.com The reaction involves a cross-coupling between two coordinated 2-pyridyl nitrile oxide ligands, which are generated in situ from the chloroxime. mdpi.com This demonstrates the utility of pyridine-based oximes in constructing new heterocyclic rings fused or linked to the pyridine moiety.
Furthermore, oximes provide a classical route to nitriles. Aldehydes can be converted to their corresponding oximes by reaction with hydroxylamine. Subsequent dehydration of the oxime, often achieved by heating with reagents like acetic anhydride (B1165640), yields the nitrile. mdpi.com This transformation is a valuable tool in the multistep synthesis of complex molecules, allowing for the introduction of a cyano group that can be further manipulated, for example, in a Thorpe-Ziegler reaction.
| Starting Material | Reagents | Intermediate/Product | Application | Ref. |
| Pyridine-2-chloroxime | Zn(NO₃)₂, Et₃N | 2-Pyridyl nitrile oxide | Synthesis of di(2-pyridyl)furoxan | mdpi.com |
| Formylated furopyrroles | Hydroxylammonium chloride, Acetic anhydride | Cyano-substituted furopyrroles | Conversion of aldehyde to nitrile | mdpi.com |
Modern and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally responsible chemistry, several modern synthetic methods have been applied to the synthesis of furo[3,2-b]pyridines that align with the principles of green chemistry.
Green Chemistry Principles in Furo[3,2-b]pyridine Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inatiner.gr Key principles include the use of safer solvents, energy efficiency, and catalytic reactions. atiner.gr
Several syntheses of furo[3,2-b]pyridine derivatives have incorporated these principles:
Use of Safer Solvents : A one-pot, three-component reaction for synthesizing furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives has been developed using water as the solvent, completely avoiding the need for a catalyst. tandfonline.com This protocol offers advantages of high yields, low cost, and minimal environmental impact. tandfonline.com Another approach uses ethanol, a greener solvent than many traditional organic solvents, for a palladium-catalyzed synthesis of 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net
Energy Efficiency : Ultrasound irradiation has been employed to assist the Pd/C-Cu catalyzed coupling of 3-chloro-2-hydroxypyridine with terminal alkynes. nih.govresearchgate.net This technique often leads to shorter reaction times and higher yields compared to conventional heating. Microwave-assisted synthesis is another energy-efficient method that has been successfully used to prepare pyridine derivatives, offering rapid and efficient reactions with purer crude products. atiner.grnih.gov
Catalysis : The use of catalysts is a cornerstone of green chemistry. The development of a Pd/C-Cu catalytic system allows for a one-pot synthesis of 2-substituted furo[3,2-b]pyridines via sequential C-C and C-O bond-forming reactions. researchgate.net Ionic liquids have also been explored as environmentally benign solvents and catalysts that can often be recycled, as demonstrated in the three-component synthesis of related fused pyridine systems like furo[3,4-e]pyrazolo[3,4-b]pyridines. researchgate.net
| Green Chemistry Principle | Method | Reactants | Product | Ref. |
| Safer Solvents (Water) | Three-component reaction, catalyst-free | Aldehyde, Tetronic acid, 6-amino-1,3-dimethyl-pyrimidine-2,4-dione | Furo[2′,1′:5,6]pyrido[2,3-d]pyrimidines | tandfonline.com |
| Energy Efficiency (Ultrasound) | Pd/C-CuI Catalysis | 3-chloro-2-hydroxypyridine, Terminal alkynes | 2-substituted furo[3,2-b]pyridines | nih.govresearchgate.net |
| Catalysis/Safer Solvents (Ethanol) | Pd/C-CuI Catalysis | 3-chloro-2-hydroxypyridine, Terminal alkynes | 2-substituted furo[3,2-b]pyridines | researchgate.net |
| Recyclable Media (Ionic Liquid) | Three-component reaction, catalyst-free | Aldehyde, 5-aminopyrazole, Tetronic acid | Furo[3,4-e]pyrazolo[3,4-b]pyridines | researchgate.net |
Microwave Irradiation in Cyclization Steps
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, promoting a variety of reactions, including the crucial cyclization steps required for forming fused heterocyclic rings. semanticscholar.org The application of microwave heating can accelerate reaction rates by orders of magnitude compared to conventional methods, often leading to cleaner reactions with fewer by-products. semanticscholar.org For the synthesis of furo[3,2-b]pyridine cores, microwave irradiation is particularly effective in facilitating metal-catalyzed cross-coupling and subsequent intramolecular cyclization reactions.
A prominent strategy for constructing the furo[3,2-b]pyridine skeleton involves a sequence of a Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation). benthamdirect.com Microwave heating has been shown to rapidly and efficiently drive such Sonogashira reactions, coupling various aryl halides with terminal acetylenes in minutes rather than hours. nih.govnih.gov This approach can be adapted for the synthesis of furo[3,2-b]pyridines, typically starting from a suitably substituted pyridine derivative.
While specific research focusing exclusively on the microwave-assisted synthesis of this compound is not extensively detailed, studies on analogous structures provide strong evidence for the methodology's applicability. For instance, research on the synthesis of new pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids utilized ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a sulfur analogue of the target compound, as a key precursor in a microwave-assisted, three-component reaction. nih.gov The study involved reacting the aminothieno[2,3-b]pyridine with dimethylformamide-dimethylacetal and various amines. The researchers found that microwave irradiation was superior to conventional heating, providing the optimal conditions for the reaction. nih.gov
The reaction was evaluated in different solvents and at various temperatures, with the best results achieved under microwave irradiation in dioxane at 110 °C for 40-60 minutes, affording the desired products in good to excellent yields. nih.gov This highlights the potential of microwave-assisted methods to efficiently construct complex systems based on a substituted heteroaromatic core.
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Microwave | Dioxane | 110 °C | 40-60 min | Good to Excellent |
| Conventional Heating | Various | Reflux | Several hours | Lower |
Ultrasound-Assisted Catalysis for Furo[3,2-b]pyridine Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This technique has been successfully applied to the synthesis of furo[3,2-b]pyridine derivatives, offering a convenient and efficient one-pot procedure. mdpi.comresearchgate.net
Research has demonstrated a one-pot synthesis of 2-substituted furo[3,2-b]pyridines through a sequential Sonogashira C-C coupling and a C-O bond-forming cyclization, all performed under ultrasound irradiation. benthamdirect.commdpi.com This method employs inexpensive and stable palladium on carbon (Pd/C) as a key component of the catalytic system. mdpi.com The reaction involves the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes in the presence of a 10% Pd/C-CuI-PPh3-Et3N catalyst system in ethanol. benthamdirect.commdpi.com
The use of ultrasound is crucial for the success of this one-pot process. It facilitates the initial C-C coupling and the subsequent intramolecular C-O bond formation, leading directly to the furo[3,2-b]pyridine scaffold. mdpi.com This sonochemical method provides a direct and efficient route to a range of 2-substituted furo[3,2-b]pyridines, which would otherwise require more complex, multi-step syntheses. mdpi.com The process is noted for its operational simplicity and the use of a readily available catalyst. benthamdirect.commdpi.com
| Starting Alkyne | Resulting 2-Substituent | Yield (%) |
|---|---|---|
| Phenylacetylene | Phenyl | 85 |
| 4-Ethynyltoluene | p-Tolyl | 82 |
| 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 80 |
| 4-Chlorophenylacetylene | 4-Chlorophenyl | 78 |
| 3-Ethynylthiophene | Thiophen-3-yl | 75 |
| 1-Ethynylcyclohexene | Cyclohex-1-en-1-yl | 70 |
Chemical Reactivity and Transformation Mechanisms of Furo 3,2 B Pyridine Derivatives
Core Structure Reactivity
The furo[3,2-b]pyridine (B1253681) scaffold is a fused heterocyclic system composed of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring. nih.gov This electronic dichotomy dictates the regioselectivity of various chemical reactions.
Reactivity of the Furan Ring Moiety
The furan portion of the furo[3,2-b]pyridine system is electron-rich, making it susceptible to electrophilic substitution reactions. nih.govscribd.com Generally, furan is considered a π-excessive compound, with six π-electrons delocalized over five atoms, which enhances its reactivity towards electrophiles compared to benzene (B151609). scribd.comyoutube.com Electrophilic attack typically occurs at the C-2 and C-5 positions, as the intermediate carbocations are stabilized by resonance. scribd.comyoutube.com
In the context of furo[3,2-b]pyridine derivatives, this reactivity is demonstrated through several key transformations:
Acetylation: A common electrophilic acylating reaction. doaj.org
Vilsmeier-Haack reaction: This reaction introduces a formyl group onto the electron-rich furan ring. doaj.org
The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, although this is more common with furan itself and may require specific substrates and conditions in a fused system. youtube.com Furthermore, under strong acidic conditions, the furan ring is susceptible to ring-opening. beilstein-journals.org
Reactivity of the Pyridine Ring Moiety
In contrast to the furan ring, the pyridine ring in the furo[3,2-b]pyridine core is electron-deficient. nih.gov This is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iqgcwgandhinagar.com This deactivation makes the pyridine moiety significantly less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iqyoutube.com
When electrophilic substitution is forced under vigorous conditions, it preferentially occurs at the C-3 position (or C-6 and C-7 in furo[3,2-b]pyridine numbering), as attack at the C-2 or C-4 positions would place a destabilizing positive charge on the nitrogen atom in one of the resonance structures. uoanbar.edu.iqquora.com
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions (or C-5 in furo[3,2-b]pyridine). uoanbar.edu.iqyoutube.comquora.com Attack at these positions allows the negative charge of the intermediate to be stabilized by delocalization onto the electronegative nitrogen atom. youtube.comquora.com Reactions characteristic of the pyridine moiety include:
Nucleophilic Substitution: Displacement of leaving groups by nucleophiles is a key reaction. doaj.orgnih.gov
Chlorination: Introduction of a chlorine atom, often setting the stage for subsequent nucleophilic substitution or cross-coupling reactions. doaj.org
Suzuki Coupling: Palladium-catalyzed cross-coupling reactions are used to form new carbon-carbon bonds at the pyridine ring. doaj.org
Functional Group Transformations
The methyl carboxylate group at the C-2 position of Methyl furo[3,2-b]pyridine-2-carboxylate is a key functional handle that can undergo several important transformations.
Ester Hydrolysis to Carboxylic Acids
The conversion of the methyl ester to the corresponding carboxylic acid, Furo[3,2-b]pyridine-2-carboxylic acid, is a fundamental transformation. This hydrolysis can be carried out under basic or acidic conditions.
Research on the closely related furo[2,3-b]pyridine (B1315467) system highlights the potential challenges of this reaction. nih.gov Basic hydrolysis using various alkali hydroxides like KOH, NaOH, or LiOH may require specific conditions, such as elevated temperatures and polar aprotic solvents like THF, to achieve moderate yields. nih.gov An alternative and often more efficient strategy involves using an acid-labile ester (e.g., a tert-butyl ester) which can be cleaved under acidic conditions, for example with trifluoroacetic acid (TFA), to cleanly afford the carboxylic acid in high yield. nih.gov
Table 1: Conditions for Hydrolysis of Furopyridine Esters
| Reagents | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| aq. KOH | Ethanol (B145695) | Reflux | No reaction, starting material recovered | nih.gov |
| NaOH (excess) | THF | Longer reaction times | Moderate yield (46%) of carboxylic acid | nih.gov |
| Trifluoroacetic Acid (TFA) | DCM (implied) | Room Temperature | High yield (89%) from tert-butyl ester | nih.gov |
Decarboxylation Reactions
Furo[3,2-b]pyridine-2-carboxylic acid can undergo decarboxylation, a reaction involving the loss of carbon dioxide. This process is often facilitated by heating. The position of the carboxyl group at C-2, which is α to the furan ring oxygen, is particularly favorable for decarboxylation. This is analogous to the facile decarboxylation of β-keto acids, which proceeds through a stable cyclic, concerted transition state. masterorganicchemistry.com
For pyridinecarboxylic acids, the rate of decarboxylation is highly dependent on the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation much more readily than its meta and para isomers. stackexchange.com The proposed mechanism involves a zwitterionic intermediate where the carboxylate anion is stabilized by the protonated pyridine nitrogen, a structure that is sterically favored when the groups are ortho to each other. stackexchange.com A similar stabilizing interaction can be envisaged for furo[3,2-b]pyridine-2-carboxylic acid, facilitating the loss of CO₂. In some synthetic routes, the hydrolysis and decarboxylation steps can be combined into a one-pot procedure. nih.gov
Oxidation Reactions
The furo[3,2-b]pyridine core can undergo oxidation reactions, primarily targeting the nitrogen atom of the pyridine ring or the furan ring. The most common oxidation reaction for the pyridine moiety is the formation of a pyridine N-oxide. youtube.comacs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. youtube.com
The resulting Furo[3,2-b]pyridine N-oxides are valuable intermediates. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, and can alter the regioselectivity of these reactions. acs.org
Oxidation can also affect the furan ring. Studies on the analogous thieno[2,3-b]pyridine (B153569) system have shown that treatment with oxidizing agents like sodium hypochlorite (B82951) can lead to complex reactions, including oxidative dimerization, depending on the reaction conditions and substituents. nih.gov
Reduction Reactions
The reduction of this compound can proceed at two primary sites: the ester group and the heterocyclic ring system. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.
Powerful hydride-reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester functionality. chemistrysteps.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group to form an aldehyde. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced further to the corresponding primary alcohol. chemistrysteps.com Thus, treatment of this compound with LiAlH₄ is expected to yield (furo[3,2-b]pyridin-2-yl)methanol.
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. libretexts.orgwizeprep.com However, the reactivity of NaBH₄ can be enhanced by the addition of certain additives or by using specific solvent systems. researchgate.net For instance, the NaBH₄/I₂ system is known to reduce esters to alcohols. researchgate.net
The reduction of the pyridine ring itself typically requires more forcing conditions or catalytic hydrogenation. An interesting case of an unexpected reduction has been reported for a related compound, dimethyl pyridine-2,3-dicarboxylate, where treatment with sodium borohydride in ethanol and tetrahydrofuran (B95107) resulted in the formation of 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one. researchgate.net This suggests that under certain conditions, a tandem reduction and cyclization can occur.
Table 1: Predicted Outcomes of Reduction Reactions
| Starting Material | Reagent | Predicted Product |
| This compound | LiAlH₄ | (Furo[3,2-b]pyridin-2-yl)methanol |
| This compound | NaBH₄ | No reaction (ester remains) |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridine rings, which are inherently electron-deficient. youtube.com This reactivity is particularly pronounced when a good leaving group, such as a halogen, is located at a position activated by the ring nitrogen (i.e., the ortho or para positions). youtube.comyoutube.com For the furo[3,2-b]pyridine system, this corresponds to the C5 and C7 positions.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized, with resonance structures placing the charge on the electronegative nitrogen atom, which provides significant stabilization. The subsequent departure of the leaving group restores the aromaticity of the ring. youtube.com
In the context of furo[3,2-b]pyridine derivatives, a halogen atom at the C5 or C7 position would be susceptible to displacement by a variety of nucleophiles, including alkoxides, thiolates, and amines. sci-hub.se The reactivity of halopyridines in SNAr reactions generally follows the trend I > Br > Cl > F for the leaving group, although this can be influenced by the nature of the nucleophile and the reaction conditions. sci-hub.se The synthesis of various substituted pyridines has been efficiently achieved using microwave-assisted SNAr reactions of halopyridines with sulfur, oxygen, and carbon nucleophiles. sci-hub.se
Conversely, a halogen at the C3 position would be significantly less reactive towards SNAr because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen. youtube.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. rsc.orgquora.com When these reactions do occur, they typically require harsh conditions and substitution is directed to the C3 and C5 positions (meta to the nitrogen), as this avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom. quora.com
In the furo[3,2-b]pyridine system, the fused furan ring, being electron-rich, can influence the outcome of EAS reactions. However, the deactivating effect of the pyridine nitrogen still plays a dominant role. Electrophilic halogenation and nitration of pyridine itself often necessitate high temperatures or the use of strong acid catalysts. youtube.com For instance, the nitration of pyridine with a mixture of sulfuric and nitric acid can require temperatures as high as 300°C. chemrxiv.org
An alternative strategy to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of the corresponding N-oxide. The N-oxide group is electron-donating through resonance, thereby activating the ring for electrophilic attack, particularly at the C4 and C2 (para and ortho) positions. rsc.orgquora.com After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. chemrxiv.org For furo[3,2-b]pyridine, this would translate to enhanced reactivity at the C7 position.
Regioselective Functionalization and Activation
The ability to introduce functional groups at specific positions of the furo[3,2-b]pyridine core is crucial for the development of new chemical entities with tailored properties. This section explores modern synthetic strategies that allow for the precise and regioselective functionalization of this heterocyclic system.
Regioselective Lithiation and Electrophilic Trapping
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of furo[3,2-b]pyridines, the inherent acidity of certain protons allows for their selective abstraction using strong bases like n-butyllithium (n-BuLi), followed by quenching with various electrophiles.
A detailed study on the successive regioselective lithiation of the parent furo[3,2-b]pyridine has demonstrated a predictable pattern of deprotonation. Current time information in Oskarshamn, SE.nih.gov The most acidic proton is at the C3 position, followed by the C7 and C5 positions. This allows for a step-wise functionalization of the molecule. For example, treatment with one equivalent of n-BuLi at low temperature, followed by the addition of an electrophile, leads to the selective formation of the 3-substituted derivative. Subsequent lithiation and electrophilic trapping can then be used to introduce substituents at the C7 and C5 positions, providing access to a wide range of polyfunctionalized furo[3,2-b]pyridines. Current time information in Oskarshamn, SE.nih.gov
Table 2: Regioselectivity in the Lithiation of Furo[3,2-b]pyridine
| Step | Lithiation Site | Subsequent Functionalization Position |
| 1 | C3 | 3-substituted |
| 2 | C7 | 3,7-disubstituted |
| 3 | C5 | 3,5,7-trisubstituted |
Palladium-Catalyzed Direct Arylation at Specific Positions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. Direct C-H arylation, in particular, offers an atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. For furo[3,2-b]pyridine derivatives, direct arylation provides a powerful means to introduce aryl groups at specific C-H bonds.
Research has shown that the C3 and C7 positions of 2-substituted furo[3,2-b]pyridines can be selectively arylated using palladium catalysis. nih.gov The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been achieved via a Suzuki-Miyaura cross-coupling of the corresponding 3-bromo derivative with various boronic acids and their derivatives. mdpi.com This highlights the utility of coupling reactions in the functionalization of the furo[3,2-b]pyridine scaffold at the C3 position.
Unconventional C-H Bond Activation
Recent advances in organometallic chemistry have led to the discovery of unconventional C-H activation pathways that can provide novel reactivity and selectivity. The use of rhodium and iridium complexes, particularly those featuring pincer ligands, has enabled the C-H activation of pyridines in ways that are not achievable through traditional methods. nih.govfrontiersin.org
These transition metal complexes can activate the C-H bonds of pyridines, including the typically less reactive positions, through mechanisms such as oxidative addition. nih.gov For example, iridium complexes supported by a boryl/bis(phosphine) pincer ligand have been shown to selectively activate the C-H bond at the 2-position of pyridine. chemrxiv.orgnih.gov This type of reactivity, driven by the unique electronic properties of the metal center and the ligand framework, opens up new avenues for the functionalization of pyridine-containing heterocycles like furo[3,2-b]pyridine. The activation can lead to the formation of organometallic intermediates that can be further transformed into a variety of valuable products. frontiersin.org
Advanced Chemical Reactions
The furo[3,2-b]pyridine scaffold, a key heterocyclic system, undergoes a variety of advanced chemical transformations that allow for the introduction of diverse functional groups. These reactions are crucial for modifying the core structure of compounds like this compound to explore their chemical space and potential applications. The reactivity is often dictated by the interplay between the electron-rich furan ring and the electron-deficient pyridine ring, particularly when the pyridine nitrogen is activated as an N-oxide.
Reissert-Henze Reaction for Cyanation
The Reissert-Henze reaction is a powerful method for the cyanation of N-heterocyclic compounds, proceeding via their corresponding N-oxides. chem-soc.sinii.ac.jp This transformation introduces a nitrile group, a versatile synthetic handle, typically at the α-position to the heterocyclic nitrogen. researchgate.net While direct studies on this compound are not extensively detailed, the reaction mechanism on analogous pyridine N-oxides provides a clear precedent. scripps.edu
The reaction is initiated by the activation of the N-oxide with an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride, to form a highly reactive 1-acyloxypyridinium intermediate. chem-soc.si This intermediate is then susceptible to nucleophilic attack by a cyanide anion, sourced from reagents like potassium cyanide (KCN) or zinc cyanide (Zn(CN)2). chem-soc.siresearchgate.net The attack occurs regioselectively at the C5 or C7 position (the α-positions of the pyridine ring in the furo[3,2-b]pyridine system), followed by the elimination of the acyl group and re-aromatization to yield the cyanated product. chem-soc.sinii.ac.jp
Studies on the related furo[3,2-c]pyridine (B1313802) N-oxide system have shown that the Reissert-Henze reaction effectively produces the corresponding furo[3,2-c]pyridine-4-carbonitriles, demonstrating the viability of this methodology on fused furopyridine scaffolds. researcher.life
Table 1: Reagents for Reissert-Henze Type Cyanation of Pyridine N-Oxides
| Activating Agent | Cyanide Source | Solvent | Reference |
|---|---|---|---|
| Dimethylcarbamoyl chloride | KCN | CH3CN | chem-soc.si |
| Benzoyl chloride | KCN | H2O/CH2Cl2 | scripps.edu |
| Trifluoroacetic anhydride (B1165640) | TMSCN | CH2Cl2 | youtube.com |
| Phenyl chloroformate | KCN | H2O/PhMe | scripps.edu |
Halogenation of Furo[3,2-b]pyridine N-oxides
The halogenation of pyridine N-oxides is a classic and efficient strategy to introduce halogen atoms onto the pyridine ring, which can then serve as points for further functionalization, such as cross-coupling reactions. doaj.org This deoxygenative halogenation typically employs reagents like phosphorus oxychloride (POCl3) for chlorination or sulfuryl chloride (SO2Cl2) and oxalyl bromide for chlorination and bromination, respectively. wikipedia.orgchemrxiv.orgresearchgate.net
The mechanism involves the activation of the N-oxide oxygen by the electrophilic halogenating agent. researchgate.net This activation significantly increases the electrophilicity of the pyridine ring, facilitating the nucleophilic addition of a halide anion. researchgate.net For the furo[3,2-b]pyridine N-oxide scaffold, this attack is expected to occur at the electron-deficient C5 or C7 positions. Subsequent elimination and deoxygenation restore the aromaticity of the pyridine ring, yielding the 5- or 7-halo-furo[3,2-b]pyridine derivative. wikipedia.org This method provides practical access to various 2-halo-substituted pyridines and is noted for its high efficiency and regioselectivity under mild conditions. nih.gov
Table 2: Common Reagents for Deoxygenative Halogenation of Pyridine N-Oxides
| Reagent | Halogen Introduced | Typical Conditions | Reference |
|---|---|---|---|
| Phosphorus oxychloride (POCl3) | Chlorine | Heat (reflux) | wikipedia.org |
| Sulfuryl chloride (SO2Cl2) | Chlorine | Room Temperature | researchgate.net |
| Oxalyl chloride/bromide | Chlorine/Bromine | CH2Cl2 | researchgate.net |
| Thionyl chloride (SOCl2) | Chlorine | Heat, 60 °C | youtube.com |
C-H Amination and Borylation of the Pyridine Ring
Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical approach to modifying heterocyclic cores. For the pyridine ring of the furo[3,2-b]pyridine system, C-H amination and borylation are notable advanced reactions.
C-H Amination: A general and efficient one-pot method has been developed to convert pyridine N-oxides into 2-aminopyridines with high yields and regioselectivity. semanticscholar.org The process utilizes commercially available reagents such as tosyl anhydride (Ts2O) to activate the N-oxide, followed by reaction with an amine like tert-butylamine. semanticscholar.org Applying this methodology to a furo[3,2-b]pyridine N-oxide substrate would be expected to yield the corresponding 5-amino or 7-amino derivatives.
C-H Borylation: Iridium-catalyzed C-H borylation is a valuable and widely used method for preparing heteroaryl boronates, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. rsc.org The reaction typically uses a catalyst system comprising an iridium precursor, such as [Ir(cod)OMe]2, a bipyridine-based ligand (e.g., dtbpy), and a boron source like bis(pinacolato)diboron (B136004) (B2pin2). thieme-connect.de
The regioselectivity of the borylation on pyridine rings is a complex interplay of steric and electronic effects. researchgate.net The lone pair on the pyridine nitrogen can inhibit the active iridium catalyst, a challenge that is often overcome by the presence of substituents at the C2 position. rsc.orgthieme-connect.de In the case of this compound, the fused furan ring at the C2 and C3 positions provides significant steric hindrance. Consequently, the C-H borylation is predicted to occur regioselectively at the most sterically accessible positions of the pyridine ring, primarily at C7, and potentially at C5. nih.govacs.orgdigitellinc.com
Table 3: Examples of Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Pyridine Substrate | Catalyst System | Borylation Position(s) | Yield | Reference |
|---|---|---|---|---|
| 2,3-Bis(trifluoromethyl)pyridine | [Ir(cod)OMe]2 / dtbpy | 5-position | 82% | nih.govacs.org |
| 3-Bromo-2-(trifluoromethyl)pyridine | [Ir(cod)OMe]2 / dtbpy | 5-position | 88% | nih.gov |
| 4-(Trifluoromethyl)pyridine | [Ir(cod)OMe]2 / dtbpy | 2,6-positions | - | nih.gov |
| 2-Chloro-4-(trifluoromethyl)pyridine | [Ir(cod)OMe]2 / dtbpy | 6-position | 90% | nih.gov |
Ring-Opening Reactions with Nucleophiles
While the furo[3,2-b]pyridine system is generally stable, the fused furan ring can be susceptible to ring-opening reactions under specific conditions, particularly with strong nucleophiles or under acid catalysis. This reactivity provides a pathway to fundamentally different molecular structures.
Studies on the related 2H-furo[3,2-b]pyran-2-one scaffold have shown that reactions with dinucleophiles, such as hydrazines and hydroxylamine, result in the opening of the furanone ring, followed by a recyclization event to form new heterocyclic systems like pyrazolones. beilstein-journals.orgnih.gov This process is dependent on the nature of the nucleophile; simple aliphatic amines may lead to condensation without ring-opening, whereas more complex nucleophiles can induce recyclization. beilstein-journals.orgnih.gov
Furthermore, research on hydrogenated furo[3,2-c]pyridines has demonstrated that acid-catalyzed treatment can lead to a reversible ring-opening of the furan moiety to form a 1,4-dicarbonyl intermediate. beilstein-journals.org This intermediate can then be trapped or undergo further reactions, such as a Paal-Knorr synthesis to form a pyrrole (B145914) ring. beilstein-journals.org These examples suggest that the furan ring of this compound, especially if the pyridine nitrogen is activated (e.g., quaternized), could be cleaved by potent nucleophiles or harsh acidic conditions, leading to open-chain intermediates or rearranged heterocyclic products.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Furo[3,2-b]pyridine |
| Furo[3,2-c]pyridine-4-carbonitrile |
| Furo[3,2-c]pyridine N-oxide |
| 5-Halo-furo[3,2-b]pyridine |
| 7-Halo-furo[3,2-b]pyridine |
| 5-Amino-furo[3,2-b]pyridine |
| 7-Amino-furo[3,2-b]pyridine |
| 2H-Furo[3,2-b]pyran-2-one |
| Benzoyl chloride |
| Dimethylcarbamoyl chloride |
| Potassium cyanide (KCN) |
| Zinc cyanide (Zn(CN)2) |
| Phosphorus oxychloride (POCl3) |
| Sulfuryl chloride (SO2Cl2) |
| Oxalyl bromide |
| Tosyl anhydride (Ts2O) |
| tert-Butylamine |
| Bis(pinacolato)diboron (B2pin2) |
| 2,3-Bis(trifluoromethyl)pyridine |
| 3-Bromo-2-(trifluoromethyl)pyridine |
| 4-(Trifluoromethyl)pyridine |
| 2-Chloro-4-(trifluoromethyl)pyridine |
| 2-Phenylpyridine |
| Hydrazine (B178648) |
| Hydroxylamine |
Derivatization Strategies for Expanding the Chemical Space of Methyl Furo 3,2 B Pyridine 2 Carboxylate Analogues
Introduction of Substituents via Functional Group Interconversions
Functional group interconversion represents a direct and efficient approach to modifying the existing substituent on the Methyl furo[3,2-b]pyridine-2-carboxylate scaffold. The methyl ester at the 2-position is a key handle for a range of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's electronic and steric properties.
Amide Bond Formation from Carboxylic Acid Derivatives
The methyl ester of this compound can be readily converted into a wide array of amide derivatives. This two-step process typically begins with the hydrolysis of the methyl ester to its corresponding carboxylic acid, Furo[3,2-b]pyridine-2-carboxylic acid. uni.lufishersci.ca This intermediate serves as a versatile precursor for amide synthesis.
The subsequent amide bond formation is achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction is generally facilitated by standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). This strategy allows for the systematic introduction of a vast library of amine-containing fragments, significantly expanding the chemical diversity of the furo[3,2-b]pyridine (B1253681) scaffold.
Hydrazide Formation from Esters
The direct conversion of the methyl ester to a hydrazide represents a common and efficient derivatization pathway. This transformation is typically accomplished by reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a protic solvent like ethanol (B145695) under reflux conditions. nih.govresearchgate.net The resulting Furo[3,2-b]pyridine-2-carbohydrazide is a valuable synthetic intermediate in its own right.
Carbohydrazides are known building blocks for the synthesis of various heterocyclic systems and can undergo further reactions, such as condensation with aldehydes and ketones to form hydrazones. nih.govhygeiajournal.com This method provides a straightforward route to introduce a reactive hydrazide moiety, enabling further diversification.
Table 1: Synthesis of Furo[3,2-b]pyridine-2-carbohydrazide
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Hydrazine hydrate | Ethanol, Reflux | Furo[3,2-b]pyridine-2-carbohydrazide |
N-Alkylation and N-Substitution Strategies
The nitrogen atom within the pyridine (B92270) ring of the furo[3,2-b]pyridine scaffold is a key site for derivatization through N-alkylation or N-substitution. nih.gov The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with various electrophiles such as alkyl halides or benzyl (B1604629) halides.
Methodologies like phase-transfer catalysis have been successfully employed for the N-alkylation of related furo-heterocyclic systems, suggesting its applicability to this scaffold. mdpi.com This strategy leads to the formation of quaternary pyridinium (B92312) salts, which alters the electronic properties of the ring system and introduces a positive charge. This modification can significantly influence the molecule's solubility and biological interactions.
Formylation and Subsequent Conversions
Electrophilic substitution reactions, such as formylation, can introduce new functional groups onto the furo[3,2-b]pyridine core. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems. doaj.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, like N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.
For the furo[3,2-b]pyridine system, formylation is expected to occur at an electron-rich position on the furan (B31954) ring, leading to the formation of a Furo[3,2-b]pyridine-carbaldehyde derivative. uni.lu The resulting aldehyde is a highly versatile functional group that can be subsequently converted into a variety of other substituents. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines or alkenes, further expanding the accessible chemical space. mdpi.com
Building Block Integration
Beyond modifying existing functional groups, the furo[3,2-b]pyridine scaffold can be elaborated by integrating entirely new building blocks, particularly other heterocyclic rings. This is often achieved through modern cross-coupling methodologies that allow for the formation of carbon-carbon or carbon-heteroatom bonds at specific positions on the core structure.
Incorporation of Nitrogen-Containing Heterocycles
Palladium-catalyzed cross-coupling reactions are powerful tools for attaching new building blocks, including nitrogen-containing heterocycles, to the furo[3,2-b]pyridine core. nih.gov The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the coupling of a halogenated or triflated furo[3,2-b]pyridine with a heterocyclic boronic acid or boronate ester. mdpi.com
To apply this strategy, this compound would first need to be functionalized with a suitable handle for coupling, such as a bromine or iodine atom, at one of the available ring positions (e.g., C3, C5, or C7). Subsequent reaction with a variety of nitrogen-containing heterocyclic boronic acids (e.g., pyridineboronic acid, pyrazoleboronic acid) in the presence of a palladium catalyst and a base would yield novel, complex structures. This approach is highly modular, allowing for the integration of a wide range of heterocycles to explore structure-activity relationships systematically. nih.govnih.gov
Table 2: Exemplar Suzuki-Miyaura Coupling for Heterocycle Integration
| Furo[3,2-b]pyridine Precursor (Example) | Coupling Partner | Catalyst/Base (Typical) | Product (Example) |
|---|---|---|---|
| Methyl 3-bromo-furo[3,2-b]pyridine-2-carboxylate | Pyridine-4-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Methyl 3-(pyridin-4-yl)furo[3,2-b]pyridine-2-carboxylate |
| Methyl 5-bromo-furo[3,2-b]pyridine-2-carboxylate | Imidazole | Pd Catalyst / Base | Methyl 5-(1H-imidazol-1-yl)furo[3,2-b]pyridine-2-carboxylate |
| Methyl 7-chloro-furo[3,2-b]pyridine-2-carboxylate | 1-methyl-1H-pyrazole-5-boronic acid | Pd Catalyst / Base | Methyl 7-(1-methyl-1H-pyrazol-5-yl)furo[3,2-b]pyridine-2-carboxylate |
Note: The precursors and products in this table are illustrative examples of the coupling strategy.
Strategy for Polyheterocyclic System Construction
The furo[3,2-b]pyridine framework serves as a valuable building block for the synthesis of more complex polyheterocyclic systems. documentsdelivered.com Researchers have developed several strategies to construct these intricate molecules, leveraging the reactivity of the core structure.
Another key strategy is the use of palladium-catalyzed cross-coupling reactions. nih.gov For instance, the Suzuki-Miyaura cross-coupling reaction is employed to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, starting from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. mdpi.com This method facilitates the formation of carbon-carbon bonds, linking the furo[3,2-b]pyridine core to other aromatic or heteroaromatic rings. Similarly, Sonogashira coupling reactions of iodo-substituted pyridines with terminal alkynes, followed by a 5-endo-dig cyclization, have been used to generate the furan ring and form furo[3,2-c]pyridine (B1313802) derivatives. semanticscholar.org
Tandem cyclization represents a more complex and efficient approach to building polyheterocyclic systems. In one example, methyl 2-[(cyanophenoxy)methyl]-3-furoates undergo a tandem cyclization reaction in the presence of a strong base to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which are derivatives of a novel heterocyclic system. researchgate.net This process involves an initial alkylation followed by an intramolecular cyclocondensation to form the pyridone ring. researchgate.net These strategies are crucial for creating diverse libraries of compounds with potential therapeutic applications.
Strategic Modification for Bioactivity Modulation
Systematic Modification of Furo[3,2-b]pyridine Substituents
Systematic modification of the substituents on the furo[3,2-b]pyridine scaffold is a critical strategy for modulating biological activity and optimizing drug candidates. The nature and position of these substituents can significantly influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity. nih.gov
A study on a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are close analogues of the title compound, provides insight into this process. mdpi.com In this research, various aryl and heteroaryl groups were introduced at the C3 position of the thieno[3,2-b]pyridine (B153574) core via Suzuki-Miyaura cross-coupling. The synthesized compounds were then evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines. mdpi.com
The modifications included the introduction of both electron-donating groups (EDGs) like methoxy (B1213986) (-OMe) and methyl (-Me), and electron-withdrawing groups (EWGs) such as chloro (-Cl), cyano (-CN), and trifluoromethyl (-CF3) on a phenyl ring at the C3 position. mdpi.com The study also explored the effects of replacing the phenyl ring with other heterocyclic systems, such as furan. mdpi.com
The results demonstrated that these modifications had a significant impact on the compounds' antiproliferative activity. For example, the derivative with a 4-cyanophenyl substituent showed notable growth inhibition in TNBC cell lines with minimal effect on non-tumorigenic cells. mdpi.com This highlights how systematic structural changes can be used to fine-tune the biological properties of the furo[3,2-b]pyridine scaffold, leading to the identification of potent and selective therapeutic agents. mdpi.comresearchgate.net
The table below summarizes the research findings on the antiproliferative activity of various substituted thieno[3,2-b]pyridine-2-carboxylate derivatives against the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: Antiproliferative Activity of Substituted Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
| Compound | Substituent (R) at C3-position | GI₅₀ (µM) against MDA-MB-231 cells mdpi.com |
|---|---|---|
| 2a | Phenyl | > 50 |
| 2b | 4-Methylphenyl | 29 |
| 2c | 4-Methoxyphenyl | 21 |
| 2d | 4-Chlorophenyl | 22 |
| 2e | 4-Cyanophenyl | 13 |
| 2f | 4-(Trifluoromethyl)phenyl | > 50 |
| 2g | Pyridin-4-yl | 29 |
| 2h | Furan-3-yl | > 50 |
Data sourced from a study on thieno[3,2-b]pyridine analogues, which are structurally related to furo[3,2-b]pyridines.
Structure Activity Relationship Sar Studies in Furo 3,2 B Pyridine Research
Impact of Structural Modifications on Biological Activity Profiles
Systematic structural modifications of the furo[3,2-b]pyridine (B1253681) core have been instrumental in elucidating the key determinants of biological activity. These modifications have allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these compounds.
In a different context, the exploration of 2-substituted furo[3,2-b]pyridines has yielded compounds with promising cytotoxic properties against cancer cell lines. nih.govresearchgate.net One particular derivative demonstrated significant growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govresearchgate.net
The following table summarizes the impact of substitution patterns on the biological activity of furo[3,2-b]pyridine derivatives:
| Substitution Pattern | Target | Biological Activity |
| 3,5-disubstituted | CLKs, HIPKs | Potent and selective inhibition |
| 2-substituted | Cancer Cell Lines | Cytotoxic activity |
| 3,5,7-trisubstituted | Hedgehog Pathway | Sub-micromolar modulation |
This table is based on findings from multiple research articles. nih.govnih.gov
Isosteric replacement, such as substituting an azaindole core with a furo[2,3-b]pyridine (B1315467) core, has been a successful strategy to alter kinase inhibitor selectivity profiles. nih.gov This modification of hydrogen bond interactions with the enzyme's hinge region can enhance selectivity without compromising potency. nih.gov The specific arrangement of the fused rings in furo[3,2-b]pyridine derivatives contributes to their ability to act as privileged scaffolds in drug discovery, providing a rigid framework for the optimal orientation of substituents.
Receptor Binding Studies
The furo[3,2-b]pyridine nucleus has been successfully investigated as a bioisostere of the indole (B1671886) nucleus in the development of serotonin (B10506) (5-HT) receptor agonists. doi.orgnih.gov This replacement has proven effective for creating potent and selective agonists for the 5-HT1F receptor, a target for migraine therapeutics. doi.orgnih.govresearchgate.net The furo[3,2-b]pyridine core maintains the necessary geometric and conformational features of indole but possesses different physicochemical properties that can lead to altered receptor subtype recognition. doi.org
Studies have shown that the 5-HT1F receptor is less discriminating in its preference for the indole nucleus compared to the furo[3,2-b]pyridine nucleus than other 5-HT1 receptor subtypes, such as the 5-HT1A receptor. doi.org This difference in selectivity has allowed for the development of furo[3,2-b]pyridine-based compounds with similar 5-HT1F receptor affinity to their indole analogues but with improved selectivity against other serotonin receptors. doi.orgnih.gov For example, the compound 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide was identified as a potent and highly selective 5-HT1F receptor agonist. doi.orgnih.govresearchgate.net The SAR studies indicated that this improved selectivity might stem from the absence of a significant interaction between the indole NH group and certain 5-HT1 receptor subtypes, an interaction not critical for 5-HT1F receptor binding. doi.org
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Indole Analogue (1) | 5-HT1F | 2.5 (± 0.2) | doi.org |
| Pyrrolo[3,2-b]pyridine Analogue (2) | 5-HT1F | 12.0 (± 1.2) | doi.org |
| 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (5) | 5-HT1F | 2.2 (± 0.2) | doi.org |
| 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (5) | 5-HT1A | 350 (± 50) | doi.org |
| 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (5) | 5-HT1B | >10000 | doi.org |
| 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (5) | 5-HT1D | 1100 (± 100) | doi.org |
The furo[3,2-b]pyridine scaffold has been identified as a core structure for inhibitors targeting specific protein kinases. researchgate.netnih.gov Research has led to the development of potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.govresearchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded cell-active and highly selective CLK inhibitors. researchgate.netnih.gov
Furthermore, molecular docking studies have explored the binding of furo[3,2-b]pyridine derivatives to other significant protein targets in cancer research. These studies have indicated strong potential binding affinities for targets such as the serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 (HER2). The related thieno[3,2-b]pyridine (B153574) scaffold has also been used to develop inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis. mdpi.com
The furo[3,2-b]pyridine core has been identified as a novel scaffold for effective modulators of the Hedgehog (Hh) signaling pathway. researchgate.netnih.govresearchgate.net The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer. researchgate.netnih.gov Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of this pathway. researchgate.netnih.gov The Hh signaling pathway's dysregulation can lead to increased cell growth, survival, and drug resistance. nih.gov Furo[3,2-b]pyridine-based compounds offer a new chemical tool to probe and potentially inhibit this critical cancer-related pathway. researchgate.netnih.gov
In Vitro Biological Activity Assessment (Non-Clinical)
Derivatives of the furo[3,2-b]pyridine scaffold and its isosteres have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. mdpi.com Studies have shown that these compounds can inhibit the growth of breast cancer cell lines, including both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) types. mdpi.com For instance, certain furo[2,3-b]pyridine derivatives exhibited potent cytotoxicity with high selectivity for tumor cells over normal human fibroblasts.
A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468. mdpi.com Several of these compounds caused growth inhibition in both cancer cell lines with minimal effect on non-tumorigenic MCF-12A cells. mdpi.com The most promising of these, compound 2e, was found to decrease cell number and proliferation in MDA-MB-231 cells. mdpi.com Similarly, related furopyrimidine derivatives have shown potent anticancer activity against a broad panel of cancer cell lines, with some compounds exhibiting strong cytostatic action. rsc.orgnih.gov The diverse biological activity of pyridine (B92270) derivatives, in general, has established them as a cornerstone in the design of molecules with antiproliferative effects. nih.gov
| Compound Class/Name | Cell Line | Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridine derivative (2d) | Multiple tumor cell lines | <20 µM | |
| Furo[2,3-b]pyridine derivative (3e) | Multiple tumor cell lines | <20 µM | |
| Furo[2,3-d]pyrimidine derivative (10b) | HS 578T (Breast) | GI50 = 1.51 µM | rsc.orgnih.gov |
| Furo[2,3-d]pyrimidine derivative (10b) | General (38 cell lines) | GI50 range: 0.91 to 16.7 µM | rsc.orgnih.gov |
| Methyl 3-(pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 (Breast) | GI50 = 13 µM | mdpi.com |
| Methyl 3-(pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-468 (Breast) | GI50 = 24 µM | mdpi.com |
| Pyrrolo[3,2-b]pyridine derivative (Ir) | A375 (Melanoma) | Potent activity | nih.gov |
| Pyrrolo[3,2-b]pyridine derivative (It) | A375 (Melanoma) | Potent activity | nih.gov |
Antimicrobial Activity against Bacterial and Fungal Strains
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. The furo[3,2-b]pyridine scaffold has been explored as a potential framework for such agents. Although direct antimicrobial data for Methyl furo[3,2-b]pyridine-2-carboxylate is sparse, studies on related substituted furo[3,2-b]pyridines offer valuable SAR insights.
Research into complex, multi-fused compounds incorporating the furo[3,2-b]pyridine core has shown promising antimicrobial activity. In one study, a series of novel annulated furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines were synthesized and tested against various microbial strains. researchgate.net The findings indicated that the synthesized compounds exhibited significant inhibitory action, particularly against fungal strains. researchgate.net For instance, certain derivatives showed good inhibitory effects against all tested microorganisms. researchgate.net
The key structural features influencing the antimicrobial activity in these complex derivatives often reside in the nature and position of the substituents on the pyridine and other fused rings. For example, the introduction of amino and other functional groups at specific positions on the furo[3,2-b]pyridine system was a key part of the synthetic strategy that led to compounds with notable antimicrobial effects. researchgate.net
While these findings are for more complex structures, they suggest that the furo[3,2-b]pyridine nucleus can serve as a viable scaffold for developing new antimicrobial drugs. The electronic and steric properties of the methyl-2-carboxylate group in this compound would likely influence its interaction with microbial targets. The ester group could potentially be hydrolyzed by microbial esterases, which might affect its activity. Further focused studies are required to elucidate the specific antimicrobial potential of this simpler derivative.
Table 1: Antimicrobial Activity of Selected Furo[3,2-b]pyridine Derivatives No direct data was found for this compound. The table below represents data for related, more complex derivatives to illustrate the potential of the scaffold.
| Compound | Modifications to Furo[3,2-b]pyridine Core | Tested Strains | Activity |
| Compound 8 (from study researchgate.net) | Annulated Furochromeno-furopyridine | Various Fungal and Bacterial Strains | Good inhibitory effects against all tested microorganisms |
| Other Derivatives (from study researchgate.net) | Annulated Furochromeno-furopyridines | Fungal Strains | High inhibition action |
Anti-inflammatory Pathway Modulation
The furo[3,2-b]pyridine scaffold has been identified as a "privileged scaffold" for the development of potent and highly selective kinase inhibitors, which are key targets in anti-inflammatory therapies. nih.govresearchgate.net Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many inflammatory diseases.
Specifically, derivatives of the furo[3,2-b]pyridine core have been shown to be potent inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net The optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of cell-active and highly selective CLK inhibitors. nih.govresearchgate.net Furthermore, another related scaffold, dihydrofuro[2,3-b]pyridine, has been utilized to develop potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical component of the innate immune response, and its inhibition can block the production of pro-inflammatory cytokines like TNF-α. nih.gov
One study on dihydrofuro[2,3-b]pyridine derivatives demonstrated that structural modifications could significantly improve potency against IRAK4. nih.gov For example, a screening hit with an IC50 of 243 nM was optimized to a compound with an IC50 of 6.2 nM. nih.gov Further modifications led to a compound with an IC50 of 7.3 nM that also possessed favorable pharmacokinetic properties and was effective in reducing pro-inflammatory cytokine production in vitro and in vivo. nih.gov
These findings strongly suggest that the furo[3,2-b]pyridine core is a promising starting point for the design of novel anti-inflammatory agents that act by modulating key signaling pathways. The methyl-2-carboxylate group of this compound would influence the electronic distribution and steric profile of the molecule, which could be critical for its binding affinity to the active site of target kinases.
Table 2: Anti-inflammatory Pathway Modulation by Furo[3,2-b]pyridine and Related Derivatives No direct data was found for this compound. The table below represents data for related derivatives.
| Compound/Scaffold | Target | Key Findings |
| 3,5-disubstituted furo[3,2-b]pyridines | cdc-like kinases (CLKs) | Potent, cell-active, and highly selective inhibitors. nih.govresearchgate.net |
| Dihydrofuro[2,3-b]pyridine derivative (compound 21) | IRAK4 | IC50 = 6.2 nM. nih.gov |
| Dihydrofuro[2,3-b]pyridine derivative (compound 38) | IRAK4 | IC50 = 7.3 nM; reduced in vitro production of pro-inflammatory cytokines and was orally efficacious in an in vivo model. nih.gov |
Neuroprotective Activity in Models
The potential for furo[3,2-b]pyridine derivatives to exhibit neuroprotective effects has been explored, particularly through the inhibition of enzymes implicated in neurodegenerative diseases. While not the exact isomer, research on furo[2,3-b]pyridine derivatives has provided proof-of-concept for the neuroprotective potential of the furopyridine scaffold.
A study focused on the design of novel inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a key therapeutic target for conditions like cerebral ischemic stroke. nih.gov A series of 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides were synthesized and evaluated. nih.gov Many of these compounds displayed favorable inhibitory activity against the GSK-3β protein. nih.gov
Notably, some of the most potent compounds were found to prevent neuronal death in in-vitro models of neuronal injury that mimic the conditions of a cerebral ischemic stroke, such as glutamate-induced excitotoxicity and oxygen-glucose deprivation. nih.gov In an in-vivo animal model of cerebral ischemia, one of the lead compounds from this series was shown to reduce the infarct size and improve neurological deficits. nih.gov
These results indicate that the furopyridine core can be a component of molecules designed to have a neuroprotective effect by targeting specific enzymes like GSK-3β. The nature of the substituents on the furopyridine ring is critical for this activity. The methyl-2-carboxylate group in this compound would introduce a specific electronic and steric profile that could influence its potential as a neuroprotective agent, though direct evidence is currently lacking.
Table 3: Neuroprotective Activity of Furo[2,3-b]pyridine Derivatives in Preclinical Models No direct data was found for this compound. The table below represents data for related isomers to illustrate the potential of the furopyridine scaffold.
| Compound Series | Target | In Vitro Models | In Vivo Model (Cerebral Ischemia) |
| 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides | GSK-3β | Prevented neuronal death against glutamate (B1630785) and oxygen-glucose deprivation. nih.gov | A lead compound reduced infarct size and improved neurological deficit. nih.gov |
Computational Chemistry and Molecular Modeling of Furo 3,2 B Pyridine Systems
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site, providing critical insights into potential drug-target interactions. muni.cz For the furo[3,2-b]pyridine (B1253681) scaffold, these studies have been instrumental in elucidating binding modes and guiding the design of potent inhibitors.
Ligand-Protein Binding Mode Prediction (e.g., CDK2, DHFR, TS)
While direct molecular docking studies specifically on Methyl furo[3,2-b]pyridine-2-carboxylate are not extensively documented in publicly available research, numerous studies on its derivatives provide a strong predictive framework for its potential biological targets and binding interactions.
Cyclin-Dependent Kinase 2 (CDK2): The furo[3,2-b]pyridine core is a known scaffold for CDK2 inhibitors. researchgate.net Docking studies on various furo[3,2-b]pyridine derivatives have been performed to understand their mechanism of action. muni.cz For instance, a dissertation on the topic detailed the design of two sub-series of furo[3,2-b]pyridine-based CDK2 inhibitors. muni.cz These series explored substitutions around the core, such as at positions 3, 5, and 7, to optimize binding within the kinase's active site. muni.cz Molecular docking provides evidence that inhibition often results from the ligand binding to the kinase hinge region, a common mechanism for kinase inhibitors. researchgate.net
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): While the furo[3,2-b]pyridine scaffold itself is explored for various targets, specific and detailed docking studies against DHFR and TS are more commonly reported for related angularly fused tricyclic heterocycles, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines. These related structures have demonstrated effective binding with DHFR and TS enzymes, suggesting that the broader furopyridine class has potential in this area. The insights from these related scaffolds can inform future computational investigations into this compound as a potential inhibitor of these crucial enzymes in nucleotide synthesis.
Prediction of Interactions with Binding Pockets
Computational docking enables the precise prediction of key interactions between a ligand and the amino acid residues within a protein's binding pocket. For furo[3,2-b]pyridine derivatives targeting kinases, these interactions are fundamental to their inhibitory activity.
Studies on cdc-like kinase (CLK) inhibitors with a furo[3,2-b]pyridine core reveal that the central scaffold is crucial for forming hydrogen bonds with the kinase hinge region. researchgate.net The nitrogen atom in the pyridine (B92270) ring often acts as a hydrogen bond acceptor, a critical anchor point for many kinase inhibitors. The substituents on the furo[3,2-b]pyridine ring system then dictate the selectivity and potency by forming additional interactions with other regions of the binding pocket, such as the hydrophobic regions or the solvent-exposed front pocket. The methyl carboxylate group of this compound, for example, would be predicted to engage in hydrogen bonding via its carbonyl oxygen or influence solubility and steric fit within the active site.
Table 1: Predicted Interactions for Furo[3,2-b]pyridine Scaffolds in Kinase Binding Pockets
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) |
| Hydrogen Bond | Pyridine Nitrogen | Hinge Region Amino Acid (e.g., Leucine) |
| Hydrogen Bond | 2-position substituent (e.g., Carboxylate) | Lysine, Aspartate in ATP-binding site |
| Hydrophobic | Furan (B31954)/Pyridine Rings, other aryl substituents | Valine, Isoleucine, Alanine |
| π-π Stacking | Fused Aromatic System | Phenylalanine, Tyrosine |
Computational Studies for DnaG Inhibitors
The bacterial primase DnaG is an essential enzyme in DNA replication and a target for novel antibacterial agents. While specific computational studies targeting DnaG with this compound are not prominent in the literature, the general principles of structure-based drug design are applicable. A typical computational workflow would involve docking the furo[3,2-b]pyridine scaffold into the DnaG binding site, which is known to accommodate ATP. The goal would be to identify derivatives that can effectively compete with the natural substrate. The furo[3,2-b]pyridine core would serve as the central pharmacophore, with modifications at various positions, including the 2-position where the methyl carboxylate resides, to optimize interactions with key residues in the DnaG active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that correlates the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new molecules. acs.org
Development and Validation of 2D-QSAR Models
While specific 2D-QSAR models exclusively for this compound are not published, QSAR studies have been conducted on broader families of related compounds, such as pyridine derivatives and other fused heterocyclic systems. For example, a QSAR model developed for a series of terpyridine-based analogues yielded a high correlation (r²=0.84) between the molecular descriptors and biological activity. acs.org Such models often use descriptors like dielectric energy, LogP (lipophilicity), and shape indices to predict activity. acs.org
Developing a 2D-QSAR model for a series of furo[3,2-b]pyridine derivatives would involve:
Data Collection: Assembling a dataset of furo[3,2-b]pyridine compounds with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various 2D descriptors for each molecule, such as molecular weight, logP, polar surface area, and topological indices.
Model Building: Using statistical methods like multiple linear regression (MLR) to build an equation linking the descriptors to the activity.
Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets.
Such a validated model could then be used to predict the biological activity of new or untested furo[3,2-b]pyridine compounds, including this compound.
Mechanistic Insights from Computational Analyses
Computational analyses provide powerful tools for understanding the underlying mechanisms of chemical reactions and biological interactions. For the furo[3,2-b]pyridine system, computational studies can shed light on its synthesis and reactivity.
Correlation of Spectroscopic Data with Calculated Electronic Properties
Theoretical Calculations:
Density Functional Theory (DFT) is a robust method used to calculate the electronic properties of molecules. researchgate.net For a compound like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (correlating to the Infrared (IR) spectrum), and nuclear magnetic resonance (NMR) chemical shifts. youtube.com Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions, which can be correlated with UV-Vis spectroscopic data.
Spectroscopic Correlation:
The calculated vibrational frequencies from DFT can be compared with an experimental IR spectrum to assign specific vibrational modes to the observed absorption bands. chemicalbook.com For instance, the characteristic stretching frequencies of the carbonyl group in the ester, the C-O-C stretches of the furan ring, and the C=N/C=C stretches of the pyridine ring can be identified and correlated.
Similarly, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental NMR spectra. rsc.org This correlation helps in the unambiguous assignment of protons and carbons in the molecule, which is crucial for confirming its structure. For example, in the analogous thieno[3,2-b]pyridine (B153574) system, the chemical shifts of the protons on the pyridine and thiophene (B33073) rings are well-defined and can be compared to calculated values. mdpi.com
The following table illustrates the kind of data that would be generated and correlated in such a study. The values presented are hypothetical for this compound, based on data for similar compounds.
| Parameter | Experimental Value (Hypothetical) | Calculated Value (DFT) |
| IR ν(C=O) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| ¹H NMR δ (H-3) | 7.5 ppm | 7.45 ppm |
| ¹³C NMR δ (C=O) | 165 ppm | 164.8 ppm |
| HOMO-LUMO Gap | 4.5 eV | 4.6 eV |
This table is for illustrative purposes and does not represent actual experimental data.
In Silico Evaluation of Biological Interactions
In silico methods are instrumental in predicting the biological activity of a compound before its synthesis and in vitro testing, thus saving time and resources. For this compound, these methods would focus on predicting its potential as a kinase inhibitor, a common activity for this scaffold. nih.govnih.gov
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. sci-hub.se For this compound, this would involve docking the molecule into the ATP-binding site of various protein kinases. The furo[3,2-b]pyridine core is known to act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov The docking simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se For a series of furo[3,2-b]pyridine derivatives, QSAR models can be developed to predict their inhibitory activity against a specific kinase. These models use molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules.
The following table presents a hypothetical set of data that would be used in a QSAR study of furo[3,2-b]pyridine derivatives.
| Compound | LogP | Molecular Weight | H-bond Donors | H-bond Acceptors | Predicted IC₅₀ (µM) |
| This compound | 1.8 | 191.17 | 0 | 4 | 5.2 |
| Furo[3,2-b]pyridine-2-carboxylic acid | 1.2 | 177.14 | 1 | 4 | 8.1 |
| 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid | 1.6 | 191.17 | 1 | 4 | 6.5 |
This table is for illustrative purposes and includes data for related compounds to demonstrate the principle of a QSAR study. nih.govuni.lu
By applying these computational methods, researchers can gain significant insights into the chemical and biological properties of this compound, guiding further experimental work in the development of new therapeutic agents.
Furo 3,2 B Pyridine As a Privileged Scaffold in Chemical Biology and Drug Discovery Research
Utility as a Building Block for Complex Architectures
The furo[3,2-b]pyridine (B1253681) nucleus is a valuable building block for the synthesis of more complex molecular architectures due to its inherent reactivity and the potential for functionalization at multiple positions. doaj.org Synthetic chemists have developed various strategies to construct the core and introduce substituents, often employing metal-mediated coupling reactions and cyclization techniques. nih.govdoaj.org
One common approach involves the construction of the fused ring system from appropriately substituted pyridine (B92270) or furan (B31954) precursors. doaj.org For instance, an efficient one-pot Sonogashira coupling followed by a heteroannulation sequence has been used for its rapid synthesis. researchgate.net Copper-mediated oxidative cyclization is another key method for assembling the scaffold. nih.gov
Once formed, the furo[3,2-b]pyridine scaffold can be further elaborated. Regioselective lithiation allows for the introduction of various substituents at the 2-position, creating key intermediates for the synthesis of more complex polyheterocyclic structures. researchgate.net These synthetic handles enable chemists to systematically modify the scaffold and explore the structure-activity relationships (SAR) of the resulting compounds, building out from the core to optimize biological activity.
Role as a Template for Bioactive Molecule Design
The furo[3,2-b]pyridine scaffold serves as an effective template for designing new bioactive molecules. Its rigid structure provides a well-defined orientation for appended functional groups, facilitating their interaction with biological targets. The system contains both a hydrogen bond-accepting pyridine nitrogen and a furan ring, offering a combination of electronic features that can be exploited for molecular recognition.
This scaffold is considered a bioisostere of other important heterocyclic systems, such as purines and azaindoles, which are prevalent in biologically active compounds. researchgate.netnih.gov By replacing a known scaffold with the furo[3,2-b]pyridine core, medicinal chemists can alter a molecule's selectivity, potency, and pharmacokinetic properties. This strategy of "scaffold hopping" has proven fruitful in the development of novel therapeutic agents.
The versatility of the furo[3,2-b]pyridine template is demonstrated by its use in creating a diverse library of compounds. By varying the substitution patterns on the core, researchers have generated molecules with a wide array of pharmacological activities, including anticancer and enzyme inhibitory effects. doaj.org
Significance in the Discovery of Selective Kinase Inhibitors
One of the most significant applications of the furo[3,2-b]pyridine scaffold is in the development of selective protein kinase inhibitors. nih.govresearchgate.net Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer. researchgate.net The furo[3,2-b]pyridine core has been identified as a novel and privileged scaffold for creating potent and highly selective inhibitors of specific kinases. nih.govresearchgate.net
A notable success in this area is the development of inhibitors for cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing. researchgate.net By optimizing 3,5-disubstituted furo[3,2-b]pyridines, potent and cell-active CLK inhibitors have been created. nih.gov For example, the compound MU1210 has been recognized as a quality chemical probe for studying CLK1, CLK2, and CLK4. researchgate.net
The scaffold's ability to engage with the kinase active site in a specific manner contributes to its high selectivity. Unlike some inhibitors that bind to the highly conserved hinge region of kinases, certain furo[3,2-b]pyridine derivatives can adopt a binding mode that interacts with the less conserved "back pocket" of the ATP-binding site. researchgate.net This unique interaction is key to achieving selectivity, as the amino acid composition of the back pocket varies significantly among different kinases. researchgate.net
Table 1: Examples of Furo[3,2-b]pyridine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Key Findings | Reference |
| 3,5-disubstituted furo[3,2-b]pyridines | Cdc-like Kinases (CLKs) | Identified as potent, cell-active, and highly selective inhibitors. | nih.gov |
| MU1210 | CLK1/2/4 | Recommended as a quality chemical biology probe for these kinases. | researchgate.net |
| Furo[3,2-b]pyridine derivative (20) | Not specified | Adopts a conserved binding mode but engages with the back pocket, enhancing selectivity. | researchgate.net |
Application in Developing Modulators of Signaling Pathways
Beyond direct kinase inhibition, the furo[3,2-b]pyridine scaffold has been instrumental in developing modulators of critical cellular signaling pathways. nih.govresearchgate.net The ability to selectively inhibit key kinases allows for precise intervention in the signaling cascades they control.
A prominent example is the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can contribute to cancer when aberrantly activated. researchgate.net Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, demonstrated the ability to modulate the Hedgehog pathway at sub-micromolar concentrations. nih.govresearchgate.net This discovery highlights the scaffold's potential for polypharmacology and the ability to generate functionally distinct molecules through subtle structural modifications.
The modulation of signaling pathways by these compounds can lead to various cellular outcomes. For instance, inhibition of kinases like Akt by related furopyridine structures can impact cell survival pathways. nih.gov Furthermore, derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, demonstrating a clear therapeutic application derived from pathway modulation.
Comparison with Related Heterocyclic Systems (e.g., Indoles, Quinolines, Benzofurans)
The furo[3,2-b]pyridine scaffold's utility is often understood by comparing it to more common heterocyclic systems like indoles (and their aza-analogs, azaindoles), quinolines, and benzofurans. These scaffolds are all bicyclic structures frequently found in natural products and pharmaceuticals.
Indoles/Azaindoles: The azaindole core is a well-established "hinge-binding" template in many kinase inhibitors. nih.gov The furo[2,3-b]pyridine (B1315467) core, an isomer of the title compound's scaffold, is considered an effective isosteric replacement for azaindole. nih.gov This substitution can alter the hydrogen-bonding pattern with the kinase hinge, potentially improving selectivity without sacrificing potency. nih.gov The furo[3,2-b]pyridine scaffold offers a different arrangement of heteroatoms, providing an alternative geometric and electronic profile for drug design.
Benzofurans: Benzofuran is the direct carbocyclic analog of furo[3,2-b]pyridine, with a benzene (B151609) ring fused to furan. The replacement of the benzene ring with a pyridine ring to form furo[3,2-b]pyridine introduces a nitrogen atom, which acts as a hydrogen bond acceptor. This is a critical feature for molecular recognition, particularly in kinase inhibition where interactions with the enzyme's hinge region are often crucial for binding. This modification significantly alters the compound's solubility, polarity, and metabolic stability, all key parameters in drug development.
Future Research Directions and Unexplored Avenues for Methyl Furo 3,2 B Pyridine 2 Carboxylate
Development of Novel Synthetic Methodologies
The synthesis of the furo[3,2-b]pyridine (B1253681) core has been achieved through various methods, including palladium-catalyzed intramolecular cyclizations and copper-mediated oxidative cyclizations. researchgate.netnih.gov However, the regioselective synthesis of 2-substituted derivatives like Methyl furo[3,2-b]pyridine-2-carboxylate can be challenging. Future research could focus on developing more direct and efficient synthetic routes.
Key areas for exploration include:
One-Pot Procedures: Designing tandem reactions that combine the formation of the pyridine (B92270) and furan (B31954) rings in a single, streamlined process could significantly improve efficiency. Methodologies like a one-pot Sonogashira coupling/heteroannulation sequence, which has been used for the parent scaffold, could be adapted for the specific synthesis of the 2-carboxylate derivative. researchgate.net
C-H Activation/Functionalization: A forward-thinking approach would be the direct C-H functionalization of the unsubstituted furo[3,2-b]pyridine at the C-2 position, followed by carboxylation and esterification. This would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate scalability for the production of this compound and its derivatives.
A comparative table of potential synthetic strategies is presented below.
| Methodology | Potential Advantages | Key Challenges |
| Modified Intramolecular Heck Reaction | High functional group tolerance, good yields demonstrated for other isomers. | Requires multi-step synthesis of precursors. |
| Direct C-H Carboxylation | High atom economy, potentially fewer steps. | Achieving high regioselectivity at the C-2 position. |
| Flow-based Synthesis | Enhanced safety, scalability, and reproducibility. | Initial optimization of flow conditions can be resource-intensive. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scalability can be an issue compared to flow chemistry. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of the furo[3,2-b]pyridine scaffold is influenced by the interplay between the electron-rich furan ring and the electron-deficient pyridine ring. The methyl carboxylate group at the C-2 position further modulates this electronic landscape. Future investigations should systematically explore the reactivity of this specific compound.
Unexplored avenues include:
Selective Reduction: Investigating the selective reduction of either the pyridine or the furan ring while preserving the ester functionality could lead to novel saturated or partially saturated heterocyclic systems with distinct three-dimensional shapes and biological properties.
Cycloaddition Reactions: The furan moiety of the scaffold could potentially act as a diene in [4+2] cycloaddition reactions under specific conditions. Exploring this reactivity could open pathways to complex polycyclic structures that are otherwise difficult to access.
Metal-Catalyzed Cross-Coupling at Other Positions: While Suzuki coupling is known for related systems, a comprehensive study of various cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Stille) at other positions (C-3, C-5, C-7) of the this compound core is warranted. This would allow for the creation of a diverse library of derivatives.
Advanced Derivatization for Enhanced Specificity
The furo[3,2-b]pyridine core is a known scaffold for potent and selective inhibitors of kinases like CLKs and modulators of the Hedgehog signaling pathway. nih.govresearchgate.net The ester group of this compound is a key handle for derivatization to enhance biological specificity.
Future derivatization strategies should focus on:
Amide Library Synthesis: The methyl ester can be readily converted to a carboxylic acid and subsequently coupled with a diverse range of amines to generate an amide library. This would introduce various functional groups and steric bulk, allowing for fine-tuning of interactions with biological targets.
Bioisosteric Replacement: The ester could be replaced with other bioisosteric groups, such as tetrazoles, oxadiazoles, or N-acyl sulfonamides. These modifications would alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacological profiles.
Scaffold Decoration: Using the ester as an anchoring point, further functionalization at other positions of the heterocyclic core can be explored. For instance, introducing substituents at the C-3, C-5, or C-7 positions of the amide derivatives could probe different pockets of a target protein's binding site. researchgate.net
| Position | Type of Derivatization | Potential Impact |
| C-2 (Ester) | Amidation with diverse amines | Modulate solubility, H-bonding, and target engagement. |
| C-2 (Ester) | Bioisosteric replacement | Improve metabolic stability and cell permeability. |
| C-3 | Halogenation followed by cross-coupling | Introduce aryl or alkyl groups to probe hydrophobic pockets. |
| C-5/C-7 | Nucleophilic aromatic substitution | Modulate kinase selectivity and anti-proliferative activity. |
Deeper Mechanistic Investigations of Biological Activities
While the broader furo[3,2-b]pyridine class has been associated with kinase inhibition, the precise mechanism of action for derivatives of this compound is unknown. nih.govresearchgate.net Future research must move beyond preliminary screening to detailed mechanistic studies.
Key research questions to address:
Target Identification and Validation: For any observed biological activity, identifying the specific molecular target(s) is crucial. This can be achieved through techniques like affinity chromatography, chemical proteomics, and thermal shift assays.
Structural Biology: Obtaining co-crystal structures of active derivatives with their target proteins would provide invaluable atomic-level insights into the binding mode. This information is essential for structure-based drug design and the rational optimization of lead compounds.
Cellular Pathway Analysis: Investigating how these compounds affect downstream signaling pathways in relevant cell models will clarify their functional consequences. For example, if a compound inhibits a specific kinase, its effect on substrate phosphorylation and subsequent cellular processes should be quantified.
Application in New Areas of Chemical Probe Development
A chemical probe is a small molecule used to study biological systems. The furo[3,2-b]pyridine scaffold has already been identified as suitable for developing such probes. nih.gov this compound is an excellent starting point for creating sophisticated research tools.
Future applications in this area could include:
Photoaffinity Probes: The scaffold can be derivatized with photoreactive groups (e.g., diazirines, benzophenones) to create photoaffinity probes. These tools are used to covalently label target proteins upon UV irradiation, facilitating unambiguous target identification.
Fluorescent Probes: Conjugating a fluorophore to the furo[3,2-b]pyridine core, potentially via the C-2 carboxylate group, could generate fluorescent probes. These would enable the visualization of target localization and dynamics within living cells using fluorescence microscopy.
Bifunctional Molecules: The ester handle allows for the attachment of linkers for the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). By linking a furo[3,2-b]pyridine-based binder to an E3 ligase-recruiting ligand, one could induce the targeted degradation of a protein of interest, offering a powerful therapeutic and research modality.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl furo[3,2-b]pyridine-2-carboxylate and its derivatives?
- Methodological Answer : A widely used approach involves coupling reactions with boronated reagents. For example, potassium 3-thiophenetrifluoroborate reacts with 6-bromothieno[3,2-b]pyridine under palladium catalysis to yield methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate, a structurally analogous compound . Another method employs diastereoselective synthesis using aryl/pyridyl substituents, where methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized via cyclization of α,β-unsaturated esters with amines, achieving high stereoselectivity under optimized conditions (e.g., toluene, 80°C) .
Q. How is regioselectivity controlled during the synthesis of furopyridine derivatives?
- Methodological Answer : Regioselectivity in heterocyclic systems like furopyridines is often dictated by steric and electronic factors. For instance, in diastereoselective syntheses, the use of bulky substituents on the pyrrolidine ring directs the reaction pathway, favoring the formation of (2R*,3R*) diastereomers . Additionally, electrophilic substitution patterns in benzo[b]furo[3,2-b]pyrroles highlight the role of directing groups (e.g., carboxylic acids) in determining substitution sites .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for structural elucidation and purity assessment. Spectral data (¹H/¹³C NMR) resolve regiochemical ambiguities in fused heterocycles, while elemental analysis confirms stoichiometry. For example, the Collective Use Center in Russia employs these techniques for nitro compounds and biologically active substances .
Advanced Research Questions
Q. How can electrocatalytic methods enhance the synthesis of furopyridine-based scaffolds?
- Methodological Answer : Electrocatalytic multicomponent reactions enable solvent- and column chromatography-free synthesis. A one-pot protocol for spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives uses constant current electrolysis (e.g., 10 mA) in acetonitrile with NH4Br as a mediator, achieving yields up to 85% at room temperature. This green approach minimizes waste and improves scalability .
Q. What is the biological significance of this compound derivatives in anticancer research?
- Methodological Answer : Derivatives such as 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates exhibit anti-hepatocellular carcinoma activity. In vitro studies on HepG2 cells demonstrate IC50 values <10 μM, with cell cycle arrest at G2/M phase. QSAR models correlate electronic descriptors (e.g., Hammett constants) with cytotoxicity, guiding rational drug design .
Q. How does the furo[3,2-b]pyridine core serve as a scaffold for kinase inhibitors?
- Methodological Answer : The furo[3,2-b]pyridine moiety is a potent inhibitor of cdc-like kinases (CLKs), with selectivity over DYRK1A. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 6-position enhance CLK1 inhibition (IC50 ~50 nM). Molecular docking shows key hydrogen bonds with kinase hinge regions .
Q. What are the stability and handling considerations for furopyridine derivatives under experimental conditions?
- Methodological Answer : Derivatives like furo[2,3-c]pyridine-2-carbaldehyde require storage at 2–8°C in dry environments to prevent degradation. Safety protocols mandate PPE (gloves, goggles) due to skin/eye irritation risks. Leakage management involves ethanol-free absorbents to avoid exothermic reactions .
Q. How can computational methods resolve contradictions in reaction mechanisms for furopyridine synthesis?
- Methodological Answer : Density functional theory (DFT) calculations elucidate intermediates in cyclization reactions. For example, transition-state analysis of α,β-unsaturated ester cyclization reveals a chair-like conformation favoring 5-exo-trig pathways over 6-endo alternatives, resolving discrepancies in diastereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
